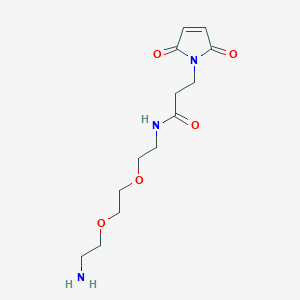
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate
Descripción general
Descripción
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate is a chemical compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, such as in fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid 2-(2-pyridylthiothio)ethyl ester typically involves the reaction of carbazic acid with 2-(2-pyridylthiothio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired ester.
Industrial Production Methods
Industrial production of carbazic acid 2-(2-pyridylthiothio)ethyl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield carbazic acid and 2-(2-pyridylthiothio)ethanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Carbazic acid and 2-(2-pyridylthiothio)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbazic acid 2-(2-pyridylthiothio)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl picolinate: Another ester with a pyridine ring, used in various chemical applications.
2-Pyridinecarboxylic acid, ethyl ester: Similar structure but different functional groups.
Uniqueness
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate is unique due to its specific ester linkage and the presence of the pyridylthiothio group
Propiedades
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c9-11-8(12)13-5-6-14-15-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBNPDLKNXPQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)


![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)






